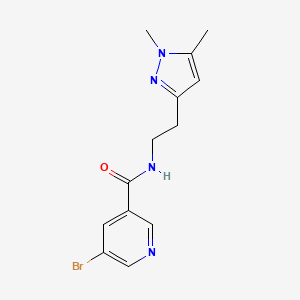![molecular formula C18H21N3O3S B2727525 N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 933230-58-1](/img/structure/B2727525.png)
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anion Coordination and Spatial Orientation
Research on amide derivatives similar to the query compound has revealed their unique spatial orientations and potential for anion coordination. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related structures have shown that these compounds can form complex geometries such as tweezer-like structures through self-assembly, facilitated by weak interactions like C–H⋯π and C–H⋯O. This characteristic is instrumental in creating channel-like structures within crystal lattices, offering insights into molecular recognition and assembly processes (Kalita & Baruah, 2010).
Structural Aspects in Coordination Compounds
Further studies have explored the structural aspects and properties of salts and inclusion compounds of amide-containing derivatives. These investigations provide a comprehensive understanding of how amide derivatives can interact with mineral acids to form gels or crystalline solids, depending on the nature of the interacting anions. The ability to form host-guest complexes with enhanced fluorescence emission compared to the parent compound has significant implications for material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Potential
Some derivatives have been synthesized and studied for their pharmacological properties, including anxiolytic, antiphobic, and antidepressant activities. A particular focus has been on acetanilide derivatives of quinazoline, highlighting the potential of these compounds in developing new therapeutic agents. This area of research underscores the importance of structural modifications in enhancing the pharmacological profiles of quinazoline derivatives (Tyurenkov et al., 2013).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of novel derivatives have also been directed towards investigating their antimicrobial and anticancer potentials. Studies demonstrate the ability of certain quinazoline and acetamide derivatives to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. This research avenue is critical for the development of new drugs with potential applications in treating infectious diseases and cancer (Patel et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-10-6-5-9-14(15)19-16(22)11-25-17-12-7-3-4-8-13(12)20-18(23)21-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPZZDEPRIBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2727453.png)
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![2-(4-chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2727457.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
